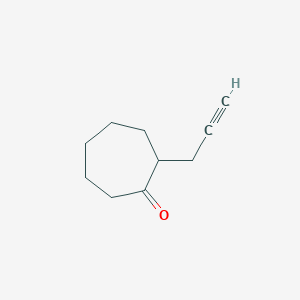

Propargylcycloheptanone

Description

Propargylcycloheptanone is a cyclic ketone derivative characterized by a seven-membered cycloheptanone ring substituted with a propargyl group (-C≡CH). This compound belongs to the broader class of organooxygen compounds, specifically carbonyl-containing molecules, which are critical intermediates in organic synthesis and pharmaceutical chemistry .

Properties

Molecular Formula |

C10H14O |

|---|---|

Molecular Weight |

150.22 g/mol |

IUPAC Name |

2-prop-2-ynylcycloheptan-1-one |

InChI |

InChI=1S/C10H14O/c1-2-6-9-7-4-3-5-8-10(9)11/h1,9H,3-8H2 |

InChI Key |

MHDOXBYNUYJLMU-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CCCCCC1=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Propargylcycloheptanone’s properties, we compare it with three analogs: cycloheptanone (parent compound), propargylcyclohexanone, and 1-(thiophen-2-yl)propan-1-ol derivatives (from ). Key differences in structure, reactivity, and applications are outlined below.

Table 1: Structural and Functional Comparisons

Key Findings:

Ring Strain and Reactivity: this compound’s seven-membered ring introduces steric strain, making it more reactive than its six-membered analog, propargylcyclohexanone. This strain facilitates ring-opening reactions, which are less common in cycloheptanone itself .

Electronic Effects: The propargyl group’s electron-withdrawing nature enhances the electrophilicity of the ketone, enabling nucleophilic additions (e.g., Grignard reactions) more readily than unsubstituted cycloheptanone .

Pharmacological Potential: While highlights thiophene-alcohol derivatives as drug candidates (e.g., dopamine receptor modulators), this compound’s alkyne group may offer click-chemistry applications for targeted drug delivery, though direct evidence is lacking .

Synthetic Challenges: Comparative analyses (–4) suggest that synthesizing this compound requires stringent control to avoid side reactions (e.g., alkyne polymerization), unlike simpler cycloheptanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.